molecular formula C23H23N3O4S B2912482 N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide CAS No. 941926-78-9

N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide

Cat. No.: B2912482
CAS No.: 941926-78-9
M. Wt: 437.51
InChI Key: KTEPWDAORKWMNH-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is a structurally complex heterocyclic compound featuring a fused cyclopenta-thiazole core. Key structural elements include:

  • Cyclopenta[d][1,3]thiazole backbone: A five-membered cyclopentane ring fused to a thiazole (sulfur- and nitrogen-containing heterocycle) .
  • Substituents:
    • A 4-methoxybenzamido group at position 2 of the thiazole ring.
    • A carboxamide group at position 4, linked to a 2-methoxy-5-methylphenyl moiety.

This compound belongs to a class of thiazole derivatives investigated for therapeutic applications, particularly in oncology, due to their structural resemblance to bioactive molecules targeting kinases or other enzymes .

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-13-4-10-18(30-3)17(12-13)24-22(28)16-9-11-19-20(16)25-23(31-19)26-21(27)14-5-7-15(29-2)8-6-14/h4-8,10,12,16H,9,11H2,1-3H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEPWDAORKWMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or EC₅₀) Reference
N-(2-Methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide (Target) Cyclopenta[d][1,3]thiazole 4-Methoxybenzamido, 2-methoxy-5-methylphenyl carboxamide Not reported
2-(Benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide Cyclopenta[d]thiazole Benzo[d][1,3]dioxole carboxamido, cyclohexenylethyl carboxamide Anticancer (specific activity not provided)
2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide 4,5-Dihydrothiazole Phenyl, 3,4,5-trimethoxyphenyl carboxamide Anticancer (IC₅₀ = 1.61–1.98 µg/mL)
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole 3-Methoxy-4-(trifluoromethyl)phenyl, nitrothiophene carboxamide Antibacterial (mechanism-based)
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid Isoxazole Methylthiophene, methyl Not reported (precursor for amides)

Key Findings:

Structural Diversity :

  • The target compound distinguishes itself with a cyclopenta-thiazole core , which confers conformational rigidity compared to simpler thiazoles (e.g., 4,5-dihydrothiazole in ) or isoxazoles (). This rigidity may enhance target selectivity .
  • Methoxybenzamido substituents are shared with compounds in , where 3,4,5-trimethoxyphenyl groups demonstrated potent anticancer activity (IC₅₀ < 2 µg/mL) . The target’s 4-methoxybenzamido group may similarly modulate solubility and binding affinity.

Synthetic Routes :

  • The target compound’s synthesis likely involves amide coupling (e.g., HATU or EDCI/HOBt) between a cyclopenta-thiazole carboxylic acid and substituted anilines, analogous to methods in .
  • Contrastingly, employs hydrazide intermediates for thiazole-carboxamide synthesis, which may introduce variability in stereochemistry .

Antibacterial activity: ’s nitrothiophene-thiazole hybrid inhibits bacterial growth via a novel mechanism, highlighting the versatility of thiazole carboxamides .

Structure-Activity Relationships (SAR): Methoxy groups: Enhance membrane permeability and metabolic stability but may reduce solubility in polar solvents . Fused rings: Cyclopenta-thiazole derivatives () exhibit improved pharmacokinetic profiles over monocyclic thiazoles due to reduced rotational freedom .

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a cyclopenta[d][1,3]thiazole core with methoxy and methyl substitutions that may influence its biological properties. The structural formula can be represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily linked to its interaction with microtubules. Research indicates that it may inhibit tubulin polymerization, which is crucial for cell division. By binding to the colchicine site on tubulin, the compound can disrupt the microtubule dynamics necessary for mitosis, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Numerous studies have evaluated the anticancer efficacy of similar thiazole derivatives:

  • In vitro Studies : The compound has shown significant antiproliferative effects against various cancer cell lines, including prostate and melanoma cells. The half-maximal inhibitory concentration (IC50) values for these compounds often fall within the low nanomolar range, indicating potent activity .
  • In vivo Studies : Animal models have demonstrated that treatment with this class of compounds can lead to tumor regression. For instance, SMART compounds related to this structure have shown tumor growth inhibition rates ranging from 4% to 30% in xenograft models .

Resistance Mechanisms

One notable feature of these compounds is their ability to overcome multidrug resistance (MDR) mechanisms commonly found in cancer cells. This is achieved through their unique binding properties that circumvent P-glycoprotein-mediated drug efflux .

Case Studies

StudyCompoundCell LineIC50 (nM)Mechanism
SMART-HPC-315Tubulin inhibition
SMART-FA37525Tubulin inhibition
Thiazole DerivativeVarious<100Microtubule disruption

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

Answer:
The synthesis typically involves sequential coupling reactions. First, the cyclopenta[d][1,3]thiazole core is constructed via cyclocondensation of L-cysteine derivatives with cyclopentanone under acidic conditions. The 4-methoxybenzamido group is introduced via amide coupling using 4-methoxybenzoyl chloride and a coupling agent like EDCI/HOBt in dichloromethane at 0–5°C. Finally, the N-(2-methoxy-5-methylphenyl) carboxamide moiety is added by reacting the intermediate with 2-methoxy-5-methylphenyl isocyanate in anhydrous THF. Key intermediates include the cyclopenta[d]thiazole-4-carboxylic acid and the benzamido-thiazole precursor. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Synthesis: How can reaction conditions be optimized to minimize diastereomer formation during cyclopenta[d]thiazole ring closure?

Answer:
Diastereomer formation arises during the cyclization step due to stereochemical flexibility. Optimization includes:

  • Temperature control : Maintaining −20°C during cyclocondensation reduces epimerization.
  • Chiral auxiliaries : Using (R)- or (S)-camphorsulfonic acid to induce enantioselectivity.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring the desired diastereomer. Post-synthesis, chiral HPLC (Chiralpak IA column, heptane/ethanol) resolves isomers, with yields >90% enantiomeric excess .

Basic Analytical Methods: Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy groups at δ 3.8–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 496.1542).
  • FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and thiazole C-S bonds (~690 cm⁻¹). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water) .

Advanced Analytical Challenges: How can computational methods aid in resolving stereochemical ambiguities in the cyclopenta[d]thiazole core?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts for possible diastereomers, which are compared to experimental data. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets, indirectly validating stereochemistry. Additionally, X-ray crystallography of co-crystallized derivatives provides definitive stereochemical assignments .

Basic Biological Evaluation: What in vitro assays are recommended for initial screening of anticancer activity?

Answer:

  • Cell viability assays : MTT or resazurin-based tests against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • Kinase inhibition : Screening against tyrosine kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays. Positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) are essential .

Advanced Mechanistic Studies: How can researchers identify the compound’s molecular targets in cancer pathways?

Answer:

  • Proteomic profiling : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins in treated vs. untreated cells.
  • RNA-seq : Transcriptome analysis reveals pathway enrichment (e.g., apoptosis, cell cycle arrest).
  • Thermal shift assays : Detects target engagement by monitoring protein thermal stability shifts.
  • CRISPR-Cas9 knockout screens : Identifies genes whose loss abrogates compound efficacy .

Substituent Effects: How do methoxy groups at the 2- and 5-positions influence solubility and bioavailability?

Answer:

  • Solubility : Methoxy groups enhance water solubility via hydrogen bonding but reduce logP (measured via shake-flask method: logP = 2.1).
  • Bioavailability : Methyl groups at the 5-position improve metabolic stability (microsomal t₁/₂ > 60 min in human liver microsomes).
  • Crystallinity : Methoxy substitution reduces melting point (mp 148–150°C), facilitating formulation as nanocrystals .

Data Contradiction Analysis: How should researchers reconcile conflicting reports on the compound’s efficacy in different cancer models?

Answer:

  • Model specificity : Test the compound in isogenic cell lines (e.g., wild-type vs. p53-null) to identify genetic dependencies.
  • Pharmacokinetic variability : Compare plasma exposure (AUC) in murine vs. humanized models via LC-MS/MS.
  • Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for assay heterogeneity (e.g., IC₅₀ normalization) .

Stability and Storage: What conditions are optimal for long-term storage of this compound?

Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation.
  • Solubility for stock solutions : Prepare in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles.
  • Degradation markers : Monitor via HPLC for hydrolyzed products (e.g., free carboxylic acid at Rf 0.3). Shelf life >2 years under inert gas (N₂) .

Advanced Formulation: What strategies improve the compound’s blood-brain barrier (BBB) penetration for CNS cancer studies?

Answer:

  • Prodrug design : Introduce ester moieties (e.g., pivaloyloxymethyl) to enhance lipophilicity.
  • Nanocarriers : Encapsulate in PEGylated liposomes (size <100 nm, PDI <0.2) for passive targeting.
  • In situ perfusion : Quantify BBB permeability using the Logan plot method in rat models .

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